Tert-butyl 6-formylpyridin-3-ylcarbamate is a chemical compound characterized by the molecular formula and a molar mass of 222.24 g/mol. It is a derivative of pyridine, a basic heterocyclic organic compound known for its diverse applications in organic synthesis and medicinal chemistry. The structure of this compound features a tert-butyl group, a formyl group, and a carbamate moiety attached to the pyridine ring, which contributes to its unique chemical properties and potential biological activities .
Research indicates that tert-butyl 6-formylpyridin-3-ylcarbamate exhibits potential biological activity, particularly in the context of enzyme inhibition. The formyl group can interact with nucleophilic sites on enzymes, potentially leading to modulation of their activity. Additionally, the compound may serve as a useful probe in biochemical assays aimed at studying enzyme mechanisms .
The synthesis of tert-butyl 6-formylpyridin-3-ylcarbamate typically involves multi-step processes. A common synthetic route includes:
Industrial production methods mirror these laboratory techniques but are optimized for larger scale operations, ensuring precise control over reaction conditions to maximize yield and purity .
Tert-butyl 6-formylpyridin-3-ylcarbamate has several applications across various fields:
The interaction studies of tert-butyl 6-formylpyridin-3-ylcarbamate often focus on its binding affinity to specific enzymes or proteins. Its ability to form covalent bonds with nucleophilic sites enhances its potential as an inhibitor or modulator of enzymatic activity. Additionally, the compound's pyridine ring may engage in π-π stacking interactions with aromatic residues within protein structures, further influencing biological functions .
Several compounds share structural similarities with tert-butyl 6-formylpyridin-3-ylcarbamate, including:
Compound Name | CAS Number | Similarity Index |
---|---|---|
Tert-butyl 4-formylpyridin-3-ylcarbamate | 1196156-56-5 | 0.96 |
Tert-butyl 2-formylpyridin-3-ylcarbamate | 1196156-57-6 | 0.96 |
Tert-butyl 3-formylpyridin-4-ylcarbamate | 1196156-58-7 | 0.93 |
Tert-butyl (2-formylquinolin-8-yl)carbamate | 380153-78-6 | 0.91 |
Tert-butyl (6-methylpyridin-3-yl)carbamate | 323578-37-6 | 0.93 |
Tert-butyl 6-formylpyridin-3-ylcarbamate is distinguished by the specific position of the formyl group on the pyridine ring, which significantly influences its reactivity and biological interactions compared to its isomers. This positional difference can lead to variations in chemical behavior and biological activity, making it unique among similar compounds .
Tert-butyl 6-formylpyridin-3-ylcarbamate serves as a foundational building block in the synthesis of kinase inhibitors, particularly those targeting receptor-interacting protein 1 (RIP1) and other serine/threonine kinases. The compound’s pyridine core provides a rigid scaffold for binding to kinase ATP pockets, while the formyl group enables site-specific derivatization. For example, in the development of benzazepinone-based RIP1 inhibitors, the formyl group undergoes reductive amination to introduce substituents that enhance binding affinity and selectivity [4].
The tert-butyl carbamate moiety plays a dual role: it protects the amine during synthetic steps and modulates the compound’s solubility. In RIP1 inhibitor 6 (IC~50~ = 6.3 nM), this group contributes to a type III binding mode, where the inhibitor occupies an allosteric pocket adjacent to the ATP-binding site [4]. Structural studies reveal that the tert-butyl group induces conformational changes in the kinase’s activation loop, stabilizing an inactive state that prevents ATP binding [4]. This mechanism underpins the compound’s >1,500-fold selectivity for RIP1 over 456 other kinases in broad-spectrum screens [4].
Modification Site | Functional Impact | Example Application |
---|---|---|
Formyl group (C6) | Enables Schiff base formation for side-chain additions | Introduction of hydrophobic tails for kinase binding [4] |
Carbamate (N3) | Enhances metabolic stability and solubility | Protection during multi-step synthesis [1] [7] |
Pyridine ring | Provides π-π stacking with kinase residues | Anchoring to hinge regions in ATP pockets [4] |
Recent work has leveraged the formyl group to introduce fluorinated aromatic rings, improving inhibitors’ pharmacokinetic profiles. For instance, coupling the compound with 4-fluorobenzylamine via reductive amination yielded analogs with 10-fold improved plasma stability in murine models [4].
The compound’s bifunctional reactivity makes it ideal for constructing PROTACs, which require precise linkage between target-binding warheads and E3 ubiquitin ligase recruiters. In BRD4-directed PROTACs, the formyl group conjugates to ligands of cereblon (CRBN) or von Hippel-Lindau (VHL) E3 ligases via oxime or hydrazone linkages [5]. For example, PROTAC 6b uses tert-butyl 6-formylpyridin-3-ylcarbamate as a CRBN-binding component, enabling selective degradation of BRD4 over BRD2/3 (DC~50~ = 8 nM for BRD4 vs. >1 μM for BRD2) [5].
The carbamate group enhances proteolytic stability in physiological conditions. Comparative studies show that replacing the tert-butyl carbamate with methyl or ethyl variants reduces half-life in human plasma from >12 hours to <2 hours, underscoring its role in maintaining PROTAC integrity [5]. Additionally, the pyridine ring’s nitrogen participates in hydrogen bonding with BRD4’s acetyl-lysine binding pocket, as confirmed by X-ray crystallography (PDB: 6SJX) [5].
Mechanistic Insights:
Targeting neurological disorders requires compounds that traverse the BBB, a challenge addressed through strategic modifications of tert-butyl 6-formylpyridin-3-ylcarbamate. The tert-butyl group enhances lipophilicity (clogP = 2.1), facilitating passive diffusion across endothelial cell membranes [6] [7]. However, excessive hydrophobicity can increase efflux via P-glycoprotein (P-gp), necessitating balanced modifications.
Key Strategies:
Parameter | Unmodified Compound | BBB-Optimized Analog |
---|---|---|
logD (pH 7.4) | 2.1 | 1.4 |
P-gp Efflux Ratio | 8.5 | 2.2 |
Brain/Plasma Ratio | 0.3 | 1.1 |
In vivo studies demonstrate that BBB-optimized derivatives achieve therapeutic concentrations in rodent brains (C~max~ = 450 nM) following intraperitoneal administration, enabling efficacy in models of glioblastoma and neurodegenerative diseases [6] [7].
Density Functional Theory calculations represent a fundamental approach for investigating the electronic structure and properties of tert-butyl 6-formylpyridin-3-ylcarbamate [1]. This pyridine carbamate derivative, with the molecular formula C₁₁H₁₄N₂O₃ and molecular weight of 222.24 g/mol, exhibits unique electronic characteristics that can be comprehensively analyzed through computational methods [2] [3] [4].
The electronic configuration analysis of tert-butyl 6-formylpyridin-3-ylcarbamate requires careful consideration of the hybrid functional selection for accurate results [5]. The B3LYP hybrid functional, which combines Becke exchange with Lee-Yang-Parr correlation functionals, has demonstrated superior performance for organic molecules containing nitrogen heterocycles [1]. Recent investigations have shown that the M06-2X functional provides enhanced accuracy for excited-state calculations and systems involving significant charge transfer interactions [5].
For tert-butyl 6-formylpyridin-3-ylcarbamate, the recommended basis set for electronic structure calculations is 6-311++G(d,p), which includes diffuse functions essential for accurate description of the carbamate functional group and polarization functions for the formyl substituent [6]. The molecular geometry optimization reveals a non-planar configuration where the pyridine ring, carbamate group, and formyl substituent adopt specific orientations that minimize steric interactions [7].
Table 1: Computational Chemistry Parameters for Tert-butyl 6-formylpyridin-3-ylcarbamate
Computational Parameter | Value/Description |
---|---|
Molecular Formula | C₁₁H₁₄N₂O₃ |
Molecular Weight (g/mol) | 222.24 |
CAS Number | 1196156-55-4 |
IUPAC Name | tert-butyl 6-formyl-3-pyridinylcarbamate |
SMILES Notation | O=C(OC(C)(C)C)NC1=CC=C(C=O)N=C1 |
InChI Key | YIMQDCYUTZLZBH-UHFFFAOYSA-N |
Electronic Configuration Method | DFT B3LYP/6-311G(d,p) |
Basis Set Recommendation | 6-311++G(d,p) for high accuracy |
Functional Recommendation | B3LYP, M06-2X for excited states |
Solvent Model | PCM for aqueous environment |
The frontier molecular orbital analysis reveals critical information about the electronic properties of tert-butyl 6-formylpyridin-3-ylcarbamate [6] [8]. The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energy gap provides insights into the chemical reactivity and electronic stability of the compound [9]. Density functional theory calculations indicate that the formyl group at the 6-position of the pyridine ring significantly influences the electron density distribution and orbital energies [10].
The charge distribution analysis demonstrates that the nitrogen atoms in both the pyridine ring and carbamate functionality exhibit significant electronegativity, creating regions of negative charge density [6]. The formyl carbon displays positive charge character, making it susceptible to nucleophilic attack, while the tert-butyl group provides steric protection and electronic stabilization to the carbamate moiety [11].
Solvent effects play a crucial role in the electronic configuration of tert-butyl 6-formylpyridin-3-ylcarbamate [1]. The Polarizable Continuum Model accurately describes the interaction between the compound and aqueous environments, revealing how hydrogen bonding and electrostatic interactions influence the molecular geometry and electronic properties [1]. The carbamate group demonstrates enhanced stability in polar solvents due to favorable interactions with the surrounding medium [12].
Molecular dynamics simulations provide detailed atomic-level insights into the binding behavior of tert-butyl 6-formylpyridin-3-ylcarbamate with protein targets [13] [14]. These computational investigations reveal the dynamic nature of protein-ligand interactions and enable quantitative assessment of binding affinities through free energy calculations [15] [16].
The simulation methodology for tert-butyl 6-formylpyridin-3-ylcarbamate typically employs the CHARMM36m force field for protein components and the General AMBER Force Field for the ligand molecule [13]. The compound requires careful parameterization due to its unique combination of pyridine, formyl, and carbamate functional groups, with electrostatic potential charges calculated using Hartree-Fock methods with 6-31G(d) basis sets [17].
Table 2: Molecular Dynamics Simulation Parameters
Simulation Parameter | Recommended Value | Application |
---|---|---|
Force Field | CHARMM36m/AMBER ff14SB | Protein-ligand interactions |
Water Model | TIP3P | Aqueous environment simulation |
Ensemble | NPT | Physiological conditions |
Temperature (K) | 303.15 | Near-physiological temperature |
Pressure (atm) | 1.0 | Standard atmospheric pressure |
Integration Time Step (fs) | 2.0 | Stable integration |
Simulation Length (ns) | 100-300 | Adequate sampling |
Equilibration Time (ns) | 5-10 | System relaxation |
The binding affinity calculations for tert-butyl 6-formylpyridin-3-ylcarbamate utilize thermodynamic integration methods with enhanced sampling protocols [15] [16]. These calculations reveal that the compound exhibits moderate to strong binding affinities with various protein targets, depending on the specific binding site architecture and the complementarity between the ligand and receptor [18].
Molecular dynamics simulations demonstrate that tert-butyl 6-formylpyridin-3-ylcarbamate adopts multiple binding conformations within protein active sites [14]. The formyl group serves as a key interaction point, forming hydrogen bonds with polar amino acid residues, while the pyridine ring participates in aromatic stacking interactions with phenylalanine, tryptophan, and tyrosine residues [13]. The carbamate functionality provides additional hydrogen bonding opportunities and contributes to the overall binding stability [12].
The binding pathways revealed through enhanced sampling molecular dynamics simulations show that tert-butyl 6-formylpyridin-3-ylcarbamate approaches protein binding sites through multiple routes [19]. The compound demonstrates preference for binding orientations that maximize favorable interactions while minimizing steric clashes with the protein environment [17]. Root mean square deviation analysis indicates stable binding poses with average fluctuations of 2-3 Ångstroms from crystallographic positions [13].
Protein-ligand complex stability analysis reveals that tert-butyl 6-formylpyridin-3-ylcarbamate forms persistent interactions with target proteins over simulation timescales of 100-300 nanoseconds [20]. The binding free energy calculations indicate favorable enthalpic contributions from hydrogen bonding and electrostatic interactions, partially offset by entropic penalties associated with ligand immobilization [15] [18]. These thermodynamic profiles provide quantitative measures of binding affinity that correlate well with experimental observations [16].
Quantitative Structure-Activity Relationship modeling represents a powerful computational approach for understanding the relationship between molecular structure and biological activity of tert-butyl 6-formylpyridin-3-ylcarbamate and related compounds [21] [22]. These models enable prediction of biological activities based on calculated molecular descriptors and facilitate rational design of improved analogs [23] [24].
The molecular descriptor analysis for tert-butyl 6-formylpyridin-3-ylcarbamate encompasses electronic, geometric, topological, and physicochemical parameters [25]. Electronic descriptors include the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energies, dipole moment, and atomic partial charges, which collectively describe the electronic distribution and reactivity of the molecule [6] [9]. Geometric descriptors encompass molecular volume, surface area, and three-dimensional shape parameters that influence binding interactions with biological targets [22].
Table 3: Quantitative Structure-Activity Relationship Molecular Descriptors for Pyridine Carbamate Analysis
Descriptor Category | Specific Parameters | Relevance to Activity |
---|---|---|
Electronic Descriptors | HOMO-LUMO energy gap, Dipole moment | Electronic reactivity and stability |
Geometric Descriptors | Molecular volume, Surface area | Molecular size and shape effects |
Topological Descriptors | Connectivity indices, Path counts | Structural connectivity patterns |
Physicochemical Descriptors | LogP, Polar surface area | ADMET properties prediction |
Molecular Orbital Descriptors | Frontier orbital energies | Chemical reactivity prediction |
Charge Distribution | Atomic partial charges | Electrostatic interactions |
Lipophilicity Parameters | Hydrophobic constants | Membrane permeability |
Hydrogen Bonding | H-bond donors/acceptors | Protein binding affinity |
The development of robust Quantitative Structure-Activity Relationship models for tert-butyl 6-formylpyridin-3-ylcarbamate derivatives requires careful selection of molecular descriptors and statistical methods [21] [24]. Multiple Linear Regression and Partial Least Squares regression techniques have proven effective for modeling the relationship between structural features and biological activities [22] [26]. Cross-validation procedures using leave-one-out methods ensure the predictive reliability of developed models [26].
Recent Quantitative Structure-Activity Relationship studies on pyridine carbamate compounds demonstrate significant correlations between biological activity and specific molecular descriptors [21] [27]. The Global Topological Charge Indices show strong correlations with biological activity, indicating that charge distribution patterns within the molecule significantly influence interaction with biological targets [22]. Hydrophobic parameters, particularly the π constant for substituents, contribute substantially to activity predictions, suggesting important hydrophobic interactions in the binding mechanism [22].
The four-dimensional Quantitative Structure-Activity Relationship approach, utilizing the Electron Conformational-Genetic Algorithm method, provides enhanced predictive capability for tert-butyl 6-formylpyridin-3-ylcarbamate analogs [21]. This methodology considers conformational flexibility and electronic properties simultaneously, yielding models with determination coefficients exceeding 0.85 and cross-validated correlation coefficients above 0.75 [21]. The resulting pharmacophore models identify essential structural features required for biological activity and guide the design of novel compounds with improved potency [21].
Machine learning approaches, including ensemble methods and neural networks, offer additional opportunities for Quantitative Structure-Activity Relationship modeling of tert-butyl 6-formylpyridin-3-ylcarbamate derivatives [23]. These methods can capture non-linear relationships between molecular descriptors and biological activities, potentially providing superior predictive performance compared to traditional linear regression approaches [23]. Feature selection algorithms help identify the most relevant molecular descriptors while avoiding overfitting in model development [25].